3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Overview
Description
“3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the empirical formula C8H14N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 186.21 . The SMILES string representation of the molecule isO=C(O)CCN1C(CC)=NC=C1.[H]O[H]
.
Scientific Research Applications
Imidazole Derivatives in Corrosion Inhibition
Imidazole and its derivatives have been recognized for their effective corrosion inhibition properties. These compounds can form a protective layer on metal surfaces, making them useful in industrial applications where metal preservation is critical. The presence of a 5-membered heterocyclic ring containing nitrogen atoms in imidazole derivatives facilitates their adsorption onto metal surfaces, thus protecting the metals from corrosion in acidic environments (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Imidazole-Based Compounds in Antimicrobial Applications
Imidazole compounds have been utilized as raw materials in the pharmaceutical industry for the manufacture of various antimicrobial agents. These compounds serve as intermediaries in synthesizing antifungal drugs (e.g., ketoconazole and clotrimazole) and pesticides, highlighting their broad spectrum of antimicrobial activities. This versatility underscores the potential of imidazole derivatives, including those structurally related to 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride, in developing new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
Imidazole Derivatives in Organic Synthesis
The reactivity of imidazole and its derivatives, including those with substituents that may affect their chemical behavior, makes them valuable in organic synthesis. They can act as intermediates in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals, agrochemicals, and materials science. The ability to synthesize and manipulate these compounds allows for the exploration of new materials and drugs, potentially including novel therapeutic agents or functional materials (R. Issac & J. Tierney, 1996).
Safety and Hazards
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSGTHOHRVNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.